molecular formula C6H13NO3 B10778139 (2R)-2-amino-6-hydroxyhexanoic acid CAS No. 16509-61-8

(2R)-2-amino-6-hydroxyhexanoic acid

Cat. No.: B10778139
CAS No.: 16509-61-8
M. Wt: 147.17 g/mol
InChI Key: OLUWXTFAPJJWPL-RXMQYKEDSA-N
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Description

(2R)-2-amino-6-hydroxyhexanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) at the second carbon and a hydroxyl group (-OH) at the sixth carbon of a hexanoic acid chain. This compound is chiral, meaning it has a non-superimposable mirror image, and the (2R) configuration indicates the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-6-hydroxyhexanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions typically require specific catalysts and controlled reaction conditions to ensure high yields and enantioselectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-6-hydroxyhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

(2R)-2-amino-6-hydroxyhexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Studied for its role in metabolic pathways and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (2R)-2-amino-6-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound may also interact with receptors and transporters, modulating cellular signaling and function .

Comparison with Similar Compounds

(2R)-2-amino-6-hydroxyhexanoic acid can be compared with other similar compounds such as:

    (2S)-2-amino-6-hydroxyhexanoic acid: The enantiomer with the opposite configuration.

    2-amino-6-hydroxyhexanoic acid: Without specifying the stereochemistry.

    2-aminohexanoic acid: Lacks the hydroxyl group at the sixth carbon.

    6-hydroxyhexanoic acid: Lacks the amino group at the second carbon.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both amino and hydroxyl functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

(2R)-2-amino-6-hydroxyhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUWXTFAPJJWPL-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCO)C[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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